

# Application Notes and Protocols: Reaction of 3-Ethoxy-4-methoxybenzonitrile with Dimethyl Sulfone

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## Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzonitrile

Cat. No.: B1661997

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides detailed application notes and protocols for the reaction of **3-Ethoxy-4-methoxybenzonitrile** with dimethyl sulfone. This reaction is a critical step in the synthesis of key pharmaceutical intermediates, such as those used in the preparation of Apremilast. The reaction involves the nucleophilic addition of the dimethyl sulfone anion to the nitrile group of **3-Ethoxy-4-methoxybenzonitrile**, followed by hydrolysis to yield a  $\beta$ -ketosulfone. This protocol outlines the necessary reagents, equipment, and procedural steps to successfully perform this synthesis, along with data presentation and visualizations to aid in comprehension and execution.

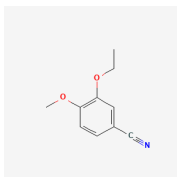
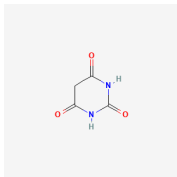
## Introduction

**3-Ethoxy-4-methoxybenzonitrile** is a versatile organic intermediate used in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> Dimethyl sulfone (MSM), a stable and polar aprotic solvent, can also act as a reagent in organic synthesis.<sup>[3][4]</sup> The reaction between these two compounds is a notable example of carbon-carbon bond formation, leading to the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl ethanone. This  $\beta$ -ketosulfone is a precursor for more complex molecules, including (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine, an intermediate for Apremilast.<sup>[1][5]</sup>

The reaction proceeds via the deprotonation of dimethyl sulfone using a strong base, typically n-butyllithium, to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the nitrile group in **3-Ethoxy-4-methoxybenzonitrile**. Subsequent acidic workup hydrolyzes the intermediate enamine to afford the desired keto-sulfone product.[5][6]

## Chemical Structures and Properties

A summary of the physical and chemical properties of the key reactants is provided in the table below for easy reference.

Compound	Structure	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
3-Ethoxy-4-methoxybenzonitrile		C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	177.20	70	~281.9
Dimethyl Sulfone		C <sub>2</sub> H <sub>6</sub> O <sub>2</sub> S	94.13	107-111	238

Data sourced from PubChem and other chemical suppliers.[1]

## Experimental Protocol

This section details the experimental procedure for the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl ethanone from **3-Ethoxy-4-methoxybenzonitrile** and dimethyl sulfone.[5][6]

### 3.1. Materials and Reagents

Reagent	CAS Number	Molecular Formula	Purity	Supplier
3-Ethoxy-4-methoxybenzonitrile	60758-86-3	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	≥98%	Major Chemical Supplier
Dimethyl Sulfone	67-71-0	C <sub>2</sub> H <sub>6</sub> O <sub>2</sub> S	≥99%	Major Chemical Supplier
n-Butyllithium (in hexanes)	109-72-8	C <sub>4</sub> H <sub>9</sub> Li	1.6 M	Major Chemical Supplier
Tetrahydrofuran (THF), anhydrous	109-99-9	C <sub>4</sub> H <sub>8</sub> O	≥99.9%	Major Chemical Supplier
2N Hydrochloric Acid	7647-01-0	HCl	2 N	Major Chemical Supplier
Ethyl Acetate	141-78-6	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	ACS Grade	Major Chemical Supplier
Anhydrous Sodium Sulfate	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	ACS Grade	Major Chemical Supplier

### 3.2. Equipment

- Three-neck round-bottom flask (1 L)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Nitrogen inlet/outlet
- Ice bath

- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

### 3.3. Reaction Procedure

- Preparation: In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add dimethyl sulfone (106.2 g, 1.128 mol).
- Dissolution: Add anhydrous tetrahydrofuran (900 mL) to the flask and stir the mixture under a nitrogen atmosphere until the dimethyl sulfone is fully dissolved.
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 640 mL, 1.019 mol) to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The formation of the dimethyl sulfone anion will result in a thick slurry.
- Addition of Nitrile: In a separate flask, dissolve **3-Ethoxy-4-methoxybenzonitrile** (100 g, 0.564 mol) in anhydrous tetrahydrofuran (200 mL). Add this solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting nitrile.
- Hydrolysis: Cool the reaction mixture again to 0-5 °C in an ice bath. Carefully and slowly add 2N hydrochloric acid (800 mL) to quench the reaction and facilitate the in-situ hydrolysis of the enamine intermediate. The addition is exothermic, so maintain a slow addition rate to control the temperature.
- Workup: After the addition of HCl is complete, allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel.

- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification (Optional):** The crude product, 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl ethanone, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

### 3.4. Safety Precautions

- n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
- The reaction should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- The quenching step with hydrochloric acid is exothermic and should be performed slowly and with adequate cooling.

## Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

Reactant/Product	Molar Mass (g/mol)	Amount (g)	Moles	Molar Ratio
3-Ethoxy-4-methoxybenzonitrile	177.20	100	0.564	1.0
Dimethyl Sulfone	94.13	106.2	1.128	2.0
n-Butyllithium	64.06	-	1.019	1.8
1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl ethanone (Product)	272.31	135-143 (Typical)	0.496-0.525	-

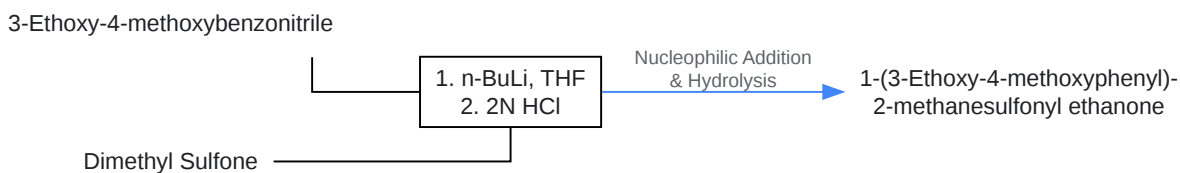
Yield and Purity:

- Yield: 88-93%[\[6\]](#)
- Purity (by HPLC): >98%[\[6\]](#)

## Visualizations

### 5.1. Reaction Scheme

The overall reaction can be summarized as follows:

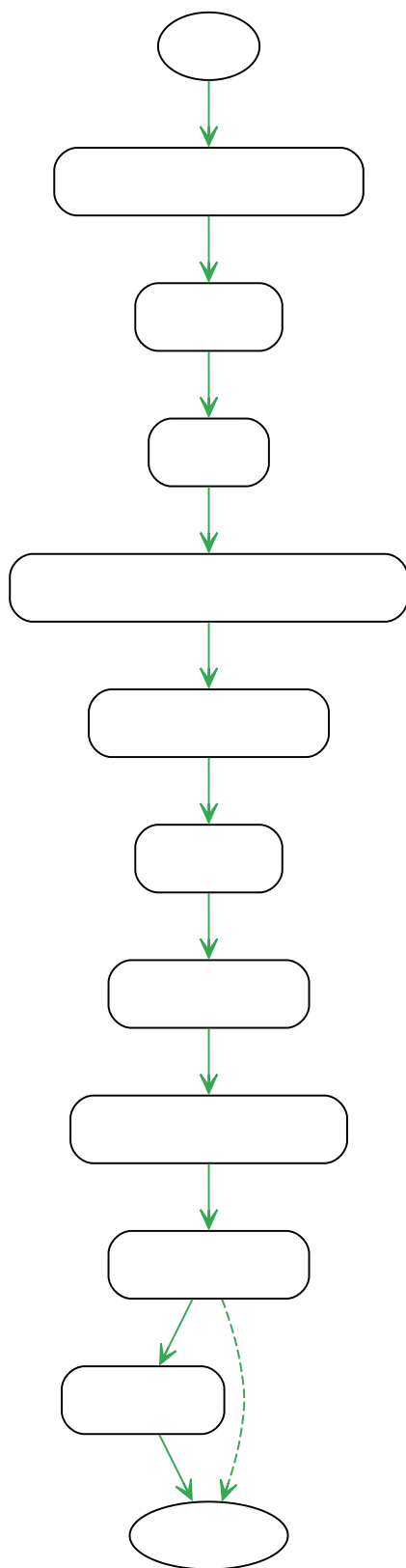


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Caption: Overall reaction scheme for the synthesis.

## 5.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.



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